2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid is a useful research compound. Its molecular formula is C12H16ClNO4S and its molecular weight is 305.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
GABAB Receptor Antagonism
2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid shows potential as a GABAB receptor antagonist. A similar compound, saclofen, demonstrated powerful antagonism of GABA at the GABAB receptor, indicating the relevance of sulfonic acid derivatives in studying GABA receptor activities (Abbenante & Prager, 1992).
Palladium(II) Coordination Compounds
Studies on Palladium(II) coordination compounds with related aminooxy acids reveal the potential of this compound in forming chelates with metals, which is crucial in understanding its coordination chemistry (Warnke & Trojanowska, 1993).
Antiviral Activity
Compounds similar to this compound, such as sulfonamide derivatives, have demonstrated antiviral activity, indicating potential applications in antiviral research (Chen et al., 2010).
Development of ELISA for Antibiotics
The development of enzyme-linked immunosorbent assay (ELISA) using antibodies against similar sulfonamide compounds for detecting sulfonamide antibiotics in veterinary applications highlights another research application of this compound (Adrián et al., 2009).
Macrocyclic Aromatic Ether Sulfone Synthesis
The synthesis of novel macrocyclic aromatic ether sulfones using derivatives of this compound, for applications in polymer science, is another potential research area (Rodewald & Ritter, 1997).
Amino Acid Sulfonamides Synthesis
The creation of amino acid derivatives using compounds similar to this compound, such as 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, demonstrates its potential in producing novel amino acid derivatives (Riabchenko et al., 2020).
Mechanism of Action
The compound is known as a selective glycine transporter 1 (GlyT1) inhibitor. GlyT1 is involved in the regulation of glycine concentrations in the synaptic cleft, and its inhibition can modulate neurotransmission.
Safety and Hazards
Properties
IUPAC Name |
2-[(2-chlorophenyl)sulfonylamino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-8(2)7-10(12(15)16)14-19(17,18)11-6-4-3-5-9(11)13/h3-6,8,10,14H,7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPDKVAZYITZMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377541 |
Source
|
Record name | 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251097-66-2 |
Source
|
Record name | 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.